1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzothiazole moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The benzothiazole intermediate is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate with a suitable amine and a carboxylic acid derivative to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethylphenyl)-6-(methylsulfonyl)indolin-2-one
- 1-(3,4-dimethylphenyl)-N-(methylsulfonyl)benzamide
Uniqueness
1-(3,4-dimethylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a benzothiazole moiety, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the benzothiazole moiety may enhance its binding affinity to certain biological targets, while the sulfonyl group may improve its solubility and stability.
Properties
Molecular Formula |
C21H21N3O4S2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O4S2/c1-12-4-5-15(8-13(12)2)24-11-14(9-19(24)25)20(26)23-21-22-17-7-6-16(30(3,27)28)10-18(17)29-21/h4-8,10,14H,9,11H2,1-3H3,(H,22,23,26) |
InChI Key |
DEKPPMLRJDYQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Origin of Product |
United States |
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